![molecular formula C19H17F3N2S B2696239 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226433-86-8](/img/structure/B2696239.png)
2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
Scientific Research Applications
Antioxidant Capacity Assessment
Imidazole derivatives are instrumental in elucidating the antioxidant capacity of compounds through assays such as the ABTS/PP decolorization assay. This method assesses the ability of antioxidants to interact with radical species, providing insights into their potential therapeutic applications and chemical stability (Ilyasov et al., 2020).
Phase Behavior in Ionic Liquids
Studies on the phase behavior of imidazolium-based ionic liquids with various solutes, including aromatic compounds, shed light on their potential as alternative solvents with tunable properties. This research highlights the versatility of imidazole derivatives in designing environmentally friendly solvents for industrial applications (Visak et al., 2014).
Inhibition of p38α MAP Kinase
Imidazole scaffolds are central to the design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The development of these inhibitors showcases the therapeutic potential of imidazole derivatives in treating inflammatory diseases (Scior et al., 2011).
Antifungal Action Mechanisms
Imidazole antifungals, part of the broader azole group, have been extensively studied for their action mechanisms on cancerous cells, in addition to their primary antifungal activity. This research underscores the dual-use potential of imidazole derivatives in developing antifungal and anticancer therapies (Kavakcioglu Yardimci, 2020).
Countercurrent Separation of Phytochemicals
Imidazole-based solvents have been employed in the countercurrent separation of phenylethanoid glycosides and iridoids, demonstrating the role of imidazole derivatives in the efficient and eco-friendly extraction of bioactive compounds from plant materials (Luca et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c1-3-25-18-23-12-17(14-9-7-13(2)8-10-14)24(18)16-6-4-5-15(11-16)19(20,21)22/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQQXHOGKPCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole |
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